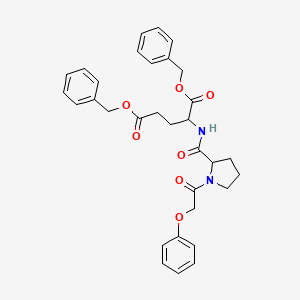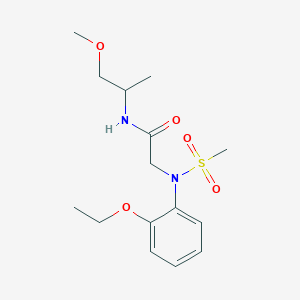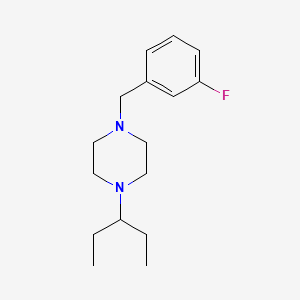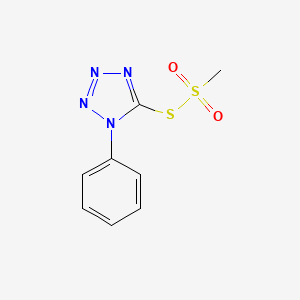
Dibenzyl 1-(phenoxyacetyl)prolylglutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl 1-(phenoxyacetyl)prolylglutamate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxyacetyl group attached to a prolylglutamate backbone. The presence of dibenzyl groups further adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 1-(phenoxyacetyl)prolylglutamate typically involves multiple steps, starting with the protection of the amino and carboxyl groups of prolylglutamate. The phenoxyacetyl group is then introduced through an acylation reaction, followed by the addition of dibenzyl groups via benzylation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl 1-(phenoxyacetyl)prolylglutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Dibenzyl 1-(phenoxyacetyl)prolylglutamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions, particularly those involving enzyme dysregulation .
Industry
In industrial applications, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of Dibenzyl 1-(phenoxyacetyl)prolylglutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetyl group plays a crucial role in binding to these targets, while the prolylglutamate backbone facilitates the compound’s stability and bioavailability. The dibenzyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetyl group and exhibit similar chemical reactivity.
Prolylglutamate Derivatives: Compounds with a prolylglutamate backbone are often studied for their biological activity.
Dibenzyl Compounds: These compounds contain dibenzyl groups and are known for their stability and lipophilicity.
Uniqueness
Dibenzyl 1-(phenoxyacetyl)prolylglutamate stands out due to its combination of structural features, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C32H34N2O7 |
|---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
dibenzyl 2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C32H34N2O7/c35-29(23-39-26-15-8-3-9-16-26)34-20-10-17-28(34)31(37)33-27(32(38)41-22-25-13-6-2-7-14-25)18-19-30(36)40-21-24-11-4-1-5-12-24/h1-9,11-16,27-28H,10,17-23H2,(H,33,37) |
InChI-Schlüssel |
XTFGHZUEHYPABC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)COC2=CC=CC=C2)C(=O)NC(CCC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473044.png)

![3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12473059.png)


![2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B12473071.png)
![N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473075.png)
![N-(4-fluorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473078.png)
![2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B12473080.png)
![1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone](/img/structure/B12473081.png)
![3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid](/img/structure/B12473088.png)

